molecular formula C10H11NO2 B6330359 N-Methoxyphenyl-2-azetidinone CAS No. 1309606-50-5

N-Methoxyphenyl-2-azetidinone

Cat. No. B6330359
CAS RN: 1309606-50-5
M. Wt: 177.20 g/mol
InChI Key: UORWPQHDJKTVNA-UHFFFAOYSA-N
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Description

“N-Methoxyphenyl-2-azetidinone” is a chemical compound with the CAS Number: 1309606-50-5 and a molecular weight of 177.2 . It has a linear formula of C10H11NO2 . The compound is a white to yellow solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves a [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction . This process involves the reaction of ketenes and Schiff bases . In some cases, the synthesis involves the use of reagents like propylphosphonic anhydride (T3P®) as an acid activator . Other methods involve the use of a synthesis method involving N-p-methoxypheny-N-(acetyl) methyleneimine as a raw material .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds often involves a lactam and 3,4,5-trimethoxyphenyl rings that are approximately co-planar . The orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .


Chemical Reactions Analysis

The chemical reactions involving “this compound” often involve a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene . A zwitterionic intermediate formed from the attack of the nitrogen atom of imine to the carbonyl of ketene and the electrocyclic reaction of the mention zwitterionic intermediate caused to form trans - β-lactams as the only observed products .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Cholesterol Absorption Inhibition

  • N-Methoxyphenyl-2-azetidinone derivatives have been studied for their ability to inhibit cholesterol absorption. One such compound, SCH 58235, showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Synthesis of β-Lactam Antibiotics

  • The compound is used in the synthesis of key intermediates for β-lactam antibiotics. A practical synthesis approach was developed for this purpose, demonstrating its significance in pharmaceutical manufacturing (Cainelli et al., 1998).

Anticancer Applications

  • Certain 1,3,4-trisubstituted 2-azetidinones showed anticancer effects in vitro, indicating the potential of this compound derivatives in cancer treatment (Veinberg et al., 2003).

Structural Analysis and Antimicrobial Effects

  • The beta-lactam ring of this compound has been shown to possess antimicrobial effects. The activity properties depend on the planarity of the beta-lactam ring, as revealed by X-ray analysis (Kabak et al., 2001).

Tubulin-Targeting Antitumor Agents

  • 3-Phenoxy-1,4-diarylazetidin-2-ones, a class of compounds derived from this compound, were studied for their antiproliferative properties and interaction with tubulin, indicating potential in cancer therapy (Greene et al., 2016).

Safety and Hazards

The safety information for “N-Methoxyphenyl-2-azetidinone” includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Recent advances in the chemistry and reactivity of azetidines, which include 2-azetidinones, have been reported . The focus is on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are being explored .

properties

IUPAC Name

1-(2-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORWPQHDJKTVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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